molecular formula C34H30N2O6 B613344 Fmoc-Dab(Fmoc)-OH CAS No. 201473-83-8

Fmoc-Dab(Fmoc)-OH

Cat. No.: B613344
CAS No.: 201473-83-8
M. Wt: 562.6
InChI Key: ALZDIZDLDRWFAC-HKBQPEDESA-N
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Description

Fmoc-Dab(Fmoc)-OH, also known as Nα,Nβ-bis(9-fluorenylmethyloxycarbonyl)-2,4-diaminobutyric acid, is a derivative of the amino acid 2,4-diaminobutyric acid. The compound is modified with two 9-fluorenylmethyloxycarbonyl (Fmoc) groups, which are commonly used as protecting groups in peptide synthesis. The Fmoc group is known for its stability under acidic conditions and its ease of removal under basic conditions, making it a popular choice in solid-phase peptide synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fmoc-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with Fmoc groups. This can be achieved through a series of steps:

    Protection of the α-amino group: The α-amino group of 2,4-diaminobutyric acid is first protected with an Fmoc group using Fmoc-Cl (9-fluorenylmethyloxycarbonyl chloride) in the presence of a base such as sodium carbonate.

    Protection of the β-amino group: The β-amino group is then protected with another Fmoc group using similar reaction conditions.

Industrial Production Methods

In industrial settings, the synthesis of this compound can be scaled up using automated peptide synthesizers. These machines allow for the efficient and reproducible synthesis of peptides and amino acid derivatives by automating the addition of reagents and the removal of protecting groups.

Chemical Reactions Analysis

Types of Reactions

Fmoc-Dab(Fmoc)-OH can undergo various chemical reactions, including:

    Deprotection: The Fmoc groups can be removed under basic conditions, typically using piperidine.

    Coupling Reactions: The free amino groups can participate in peptide bond formation with carboxyl groups of other amino acids or peptides.

Common Reagents and Conditions

    Deprotection: Piperidine in dimethylformamide (DMF) is commonly used to remove Fmoc groups.

    Coupling: Carbodiimides such as N,N’-diisopropylcarbodiimide (DIC) and coupling reagents like HOBt (1-hydroxybenzotriazole) are used to facilitate peptide bond formation.

Major Products Formed

    Deprotected Amino Acid: Removal of Fmoc groups yields the free 2,4-diaminobutyric acid.

    Peptides: Coupling reactions result in the formation of peptides with 2,4-diaminobutyric acid residues.

Scientific Research Applications

Synthesis and Mechanism of Action

The synthesis of Fmoc-Dab(Fmoc)-OH typically involves the protection of the amino groups of 2,4-diaminobutyric acid with Fmoc groups using Fmoc-Cl in the presence of a base like sodium carbonate. The subsequent deprotection under basic conditions, usually with piperidine, reveals free amino groups that can participate in peptide bond formation.

Peptide Synthesis

This compound is widely used as a building block in solid-phase peptide synthesis (SPPS). The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can form peptide bonds with carboxyl groups of other amino acids or peptides, facilitating the construction of complex peptide sequences .

Drug Development

Modified peptides containing 2,4-diaminobutyric acid residues are being explored for their potential therapeutic properties. These peptides may exhibit enhanced biological activity due to their ability to interact with specific molecular targets .

Biomaterials

Fmoc-modified amino acids and peptides play a crucial role in developing hydrogels and other biomaterials for drug delivery and tissue engineering applications. The unique properties of these materials can enhance drug stability and release profiles .

Antimicrobial Peptide Development

A notable case study involved synthesizing macrocyclic peptides using Fmoc-Dab(Dde)-OH as a building block. These peptides were designed to enhance their antimicrobial activity through structural modifications that included lactam bridges. The resulting compounds displayed significantly improved efficacy against various bacterial strains compared to linear counterparts .

Structure-Activity Relationship (SAR)

Studies have shown that the positioning and number of Dab residues within peptide sequences are critical for biological activity. For example, lactamized structures derived from Fmoc-Dab have demonstrated increased resistance to proteolytic degradation while maintaining or enhancing antimicrobial activity .

Mechanism of Action

The mechanism of action of Fmoc-Dab(Fmoc)-OH is primarily related to its role in peptide synthesis. The Fmoc groups protect the amino groups during the synthesis process, preventing unwanted side reactions. Upon deprotection, the free amino groups can participate in peptide bond formation, allowing for the construction of complex peptide sequences.

Comparison with Similar Compounds

Similar Compounds

    Fmoc-Lys(Fmoc)-OH: Nα,Nε-bis(9-fluorenylmethyloxycarbonyl)-lysine, another Fmoc-protected amino acid.

    Fmoc-Orn(Fmoc)-OH: Nα,Nδ-bis(9-fluorenylmethyloxycarbonyl)-ornithine, similar in structure and function.

Uniqueness

Fmoc-Dab(Fmoc)-OH is unique due to the presence of two amino groups on the butyric acid backbone, allowing for the introduction of additional functional groups or modifications. This makes it a versatile building block in peptide synthesis and other applications.

Biological Activity

Fmoc-Dab(Fmoc)-OH, or Nα-(9-Fluorenylmethyloxycarbonyl)-Nγ-(9-fluorenylmethyloxycarbonyl)-L-2,4-diaminobutyric acid, is a protected amino acid commonly utilized in solid-phase peptide synthesis (SPPS). Its unique structural properties and reactivity make it a valuable building block in the design of peptides and peptidomimetics with potential biological applications. This article explores the biological activity of this compound, focusing on its synthesis, coupling efficiency, and implications in antimicrobial activity.

Chemical Structure and Properties

This compound features two Fmoc protecting groups attached to the amino acid backbone, which enhances its stability during synthesis. The structure can be represented as follows:

Fmoc Dab Fmoc OH=N Fmoc N Fmoc L 2 4 diaminobutyric acid\text{Fmoc Dab Fmoc OH}=\text{N Fmoc N Fmoc L 2 4 diaminobutyric acid}

The presence of the Fmoc groups allows for selective deprotection under mild conditions, facilitating the synthesis of complex peptides.

Synthesis and Coupling Efficiency

The synthesis of peptides incorporating this compound has been shown to exhibit varying coupling efficiencies. Research indicates that Fmoc-Dab(Mtt)-OH, a related compound, demonstrates poor coupling efficiency during SPPS due to rapid lactamization under certain conditions when using various coupling reagents . This behavior necessitates careful optimization of reaction conditions to achieve successful incorporation into peptide sequences.

Table 1: Comparison of Coupling Reagents for Fmoc-Dab Incorporation

Coupling ReagentCoupling EfficiencyNotes
DEPBTHighMulti-time protocol required
PyBOPModerateLactamization observed
DICLowInefficient for Fmoc-Dab

Biological Activity and Applications

This compound has been explored for its potential biological activities, particularly in the development of antimicrobial peptides. Studies have demonstrated that peptides containing Dab residues can exhibit enhanced antimicrobial properties due to their ability to interact with bacterial membranes . The incorporation of Fmoc-Dab into peptide sequences has been linked to improved stability and activity against Gram-negative bacteria by targeting specific membrane proteins involved in bacterial survival.

Case Study: Antimicrobial Peptide Development

A notable case study involved the synthesis of macrocyclic peptides using Fmoc-Dab(Dde)-OH as a building block. These peptides were designed to enhance their antimicrobial activity through structural modifications that included lactam bridges. The resulting compounds displayed significantly improved efficacy against various bacterial strains compared to linear counterparts .

Structure-Activity Relationship (SAR)

The structure-activity relationship (SAR) studies have indicated that the positioning and number of Dab residues within peptide sequences are critical for their biological activity. For example, lactamized structures derived from Fmoc-Dab have shown increased resistance to proteolytic degradation while maintaining or enhancing antimicrobial activity .

Q & A

Basic Research Questions

Q. What is the structural configuration of Fmoc-Dab(Fmoc)-OH, and how does its dual Fmoc protection influence peptide synthesis?

this compound is a diaminobutyric acid (Dab) derivative with two Fmoc (9-fluorenylmethyloxycarbonyl) groups protecting its α- and side-chain amino groups. This dual protection enables orthogonal synthesis strategies, allowing sequential deprotection for site-specific modifications during solid-phase peptide synthesis (SPPS). The steric hindrance from the bulky Fmoc groups may require optimized coupling conditions, such as extended reaction times or elevated temperatures, to ensure efficient incorporation .

Q. What standard protocols are recommended for incorporating this compound into peptide chains?

A typical SPPS protocol involves:

  • Deprotection : Use 20% piperidine in DMF to remove the N-terminal Fmoc group from the resin-bound peptide.
  • Coupling : Activate this compound with coupling reagents like HBTU/HOBt or DIC/Oxyma in DMF (2–4 equivalents, 1–2 hours).
  • Orthogonal deprotection : The side-chain Fmoc group can be selectively removed with piperidine while retaining the backbone Fmoc, enabling further modifications (e.g., branching or conjugation) .

Q. How should this compound be stored to maintain stability?

Store the compound at 4°C in a desiccator to prevent moisture absorption and degradation. Prolonged exposure to light or acidic/basic conditions should be avoided to minimize premature deprotection or lactamization .

Advanced Research Questions

Q. How can researchers mitigate lactamization of this compound during SPPS?

Lactamization (intramolecular cyclization) is a common issue due to the proximity of the α-amino and carboxyl groups after Fmoc removal. To prevent this:

  • Use DEPBT as a coupling reagent instead of HBTU or DIC, as it minimizes lactam formation by stabilizing the activated intermediate .
  • Avoid pre-incubation of the amino acid with activators.
  • Implement low-temperature coupling (0–4°C) to slow down cyclization kinetics .

Q. What analytical methods are effective for verifying the successful incorporation of this compound in complex peptides?

  • LC-MS : Monitor coupling efficiency by analyzing truncated sequences after each synthesis cycle.
  • MALDI-TOF : Confirm molecular weight matches the expected mass, especially after orthogonal deprotection steps.
  • FTIR and CD Spectroscopy : Assess secondary structural changes (e.g., β-sheet formation) induced by Dab’s conformational constraints .

Q. How does this compound compare to other orthogonally protected Dab derivatives (e.g., Fmoc-Dab(ivDde)-OH) in branched peptide synthesis?

Unlike ivDde-protected derivatives (removed with hydrazine), the dual Fmoc groups in this compound require sequential piperidine treatment, which may limit compatibility with acid-sensitive residues. However, this compound offers superior stability under standard SPPS conditions, reducing side reactions during prolonged syntheses .

Q. What are the implications of steric hindrance in this compound for synthesizing densely functionalized peptides?

The dual Fmoc groups increase steric bulk, which can:

  • Reduce coupling efficiency in sterically congested sequences (e.g., Pro-rich regions).
  • Require double coupling or microwave-assisted synthesis to improve yields.
  • Enhance resistance to aggregation in hydrophobic segments, as shown in studies with Fmoc-dipeptide self-assemblies .

Q. Methodological Considerations

Q. How can researchers design experiments to troubleshoot low yields when using this compound?

  • Stepwise analysis : Perform Kaiser tests after each coupling to identify incomplete reactions.
  • Alternative reagents : Test activators like PyBOP or COMU for improved kinetics.
  • Side-chain monitoring : Use UV-vis spectroscopy (λ = 301 nm) to track Fmoc deprotection efficiency .

Q. What strategies enable selective modification of the side-chain Fmoc group in this compound?

After backbone Fmoc removal, treat the resin with 20% piperidine in DMF (2 × 5 minutes) to cleave the side-chain Fmoc. Subsequent coupling of functional groups (e.g., fluorescent tags or PEG linkers) can proceed without disturbing the peptide backbone .

Properties

IUPAC Name

(2S)-2,4-bis(9H-fluoren-9-ylmethoxycarbonylamino)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H30N2O6/c37-32(38)31(36-34(40)42-20-30-27-15-7-3-11-23(27)24-12-4-8-16-28(24)30)17-18-35-33(39)41-19-29-25-13-5-1-9-21(25)22-10-2-6-14-26(22)29/h1-16,29-31H,17-20H2,(H,35,39)(H,36,40)(H,37,38)/t31-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALZDIZDLDRWFAC-HKBQPEDESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCCC(C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NCC[C@@H](C(=O)O)NC(=O)OCC4C5=CC=CC=C5C6=CC=CC=C46
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H30N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70673967
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

562.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

201473-83-8
Record name (2S)-2,4-Bis({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70673967
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

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